molecular formula C8H7NO3 B1271188 4-Methyl-3-nitrobenzaldehyde CAS No. 31680-07-6

4-Methyl-3-nitrobenzaldehyde

Cat. No. B1271188
CAS RN: 31680-07-6
M. Wt: 165.15 g/mol
InChI Key: KHWGAWBXQOKXIJ-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO3 . It is also known by other names such as Benzaldehyde, 4-methyl-3-nitro- and 3-nitro-p-tolualdehyde .


Molecular Structure Analysis

The molecular structure of 4-Methyl-3-nitrobenzaldehyde can be viewed using Java or Javascript . The compound has a molecular weight of 165.1461 .


Physical And Chemical Properties Analysis

4-Methyl-3-nitrobenzaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 276.3±28.0 °C at 760 mmHg, and a flash point of 130.1±16.8 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Organic Synthesis

4-Methyl-3-nitrobenzaldehyde: is a valuable intermediate in organic synthesis . Its chemical structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing complex organic compounds. For instance, it can undergo condensation reactions to form Schiff bases, which are useful in synthesizing pharmaceuticals and fine chemicals.

Pharmaceuticals

In the pharmaceutical industry, 4-Methyl-3-nitrobenzaldehyde serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) . Its nitro group can be transformed into amino derivatives, which are key functional groups in many drugs. This compound is also used in the development of novel therapeutic agents through combinatorial chemistry.

Agrochemicals

This compound finds applications in the agrochemical sector as an intermediate for producing pesticides and herbicides . The nitro group in 4-Methyl-3-nitrobenzaldehyde can be reduced to an amine, which is then used to synthesize compounds with potential bioactivity against pests and weeds.

Dyestuff Industry

4-Methyl-3-nitrobenzaldehyde: is utilized in the dyestuff industry as a starting material for the synthesis of azo dyes . These dyes are characterized by their vivid colors and are used in coloring textiles, leathers, and plastics.

Material Science

In material science, 4-Methyl-3-nitrobenzaldehyde is explored for its role in creating advanced materials . Its molecular structure can be incorporated into polymers or used to modify surface properties, contributing to the development of new materials with desired characteristics.

Supramolecular Chemistry

The compound is also significant in the field of supramolecular chemistry, where it is used to design molecules that can form complex structures through non-covalent interactions . These structures have potential applications in creating molecular machines, sensors, and devices at the nanoscale level.

Safety and Hazards

4-Methyl-3-nitrobenzaldehyde is classified as having acute toxicity (oral, category 4), short-term (acute) aquatic hazard (category 2), and long-term (chronic) aquatic hazard (category 2) . It is harmful if swallowed and toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-methyl-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWGAWBXQOKXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185567
Record name 3-Nitro-p-tolualdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-nitrobenzaldehyde

CAS RN

31680-07-6
Record name 4-Methyl-3-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31680-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-p-tolualdehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031680076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitro-p-tolualdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-p-tolualdehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-NITRO-P-TOLUALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5FD2YBQ8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of 4-Methyl-3-nitrobenzaldehyde and how has it been characterized?

A1: 4-Methyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO3 [, ]. Its structure comprises a benzene ring with an aldehyde group (-CHO) at the first carbon, a nitro group (-NO2) at the third carbon, and a methyl group (-CH3) at the fourth carbon.

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